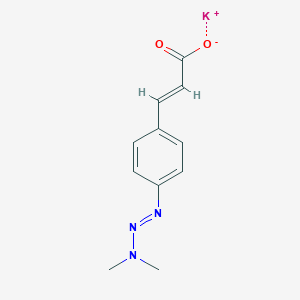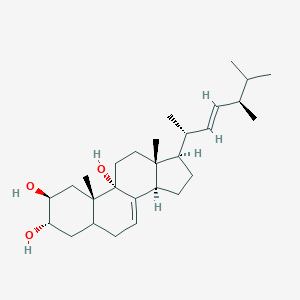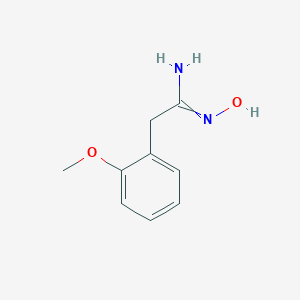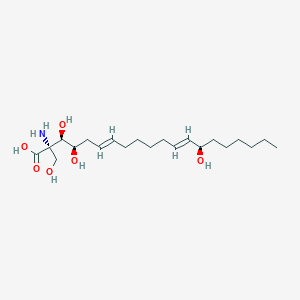
4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt, also known as DAC, is a chemical compound that has been extensively studied for its potential use in cancer research. It is a derivative of cinnamic acid and is synthesized through a multi-step process. In
Applications De Recherche Scientifique
4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer cell lines including breast cancer, lung cancer, and colon cancer. In addition, this compound has been studied for its potential use as a radiosensitizer, which can increase the effectiveness of radiation therapy.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA repair, which can increase the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have a low potential for drug interactions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt in lab experiments include its ability to inhibit the growth of cancer cells and its potential use as a radiosensitizer. However, the limitations of using this compound include its high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(3,3-Dimethyl-1-triazeno)cinnamic acid, potassium salt involves a multi-step process starting with the reaction of cinnamic acid with hydrazine to form cinnamic acid hydrazide. This is followed by the reaction of cinnamic acid hydrazide with nitrous acid to form 3,3-dimethyl-1-triazeno compounds. The final step involves the reaction of 3,3-dimethyl-1-triazeno compounds with potassium hydroxide to form this compound.
Propriétés
Numéro CAS |
138559-71-4 |
|---|---|
Formule moléculaire |
C12H17ClN2O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
potassium;(E)-3-[4-(dimethylaminodiazenyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H13N3O2.K/c1-14(2)13-12-10-6-3-9(4-7-10)5-8-11(15)16;/h3-8H,1-2H3,(H,15,16);/q;+1/p-1/b8-5+,13-12?; |
Clé InChI |
OCWBHIJYQMDWKX-VEYBDXTCSA-M |
SMILES isomérique |
CN(C)N=NC1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)C=CC(=O)[O-].[K+] |
Synonymes |
4-(3,3-dimethyl-1-triazeno)cinnamic acid 4-(3,3-dimethyl-1-triazeno)cinnamic acid, potassium salt DM-CINN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)



![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)